molecular formula C14H17NO2 B13456019 Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate

Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate

Cat. No.: B13456019
M. Wt: 231.29 g/mol
InChI Key: PDBGNGGAWOETJS-UHFFFAOYSA-N
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Description

Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate (molecular formula: C14H18ClNO2, molecular weight: 267.75) is a spirocyclic compound featuring a cyclopropane ring fused to a partially saturated isoquinoline scaffold. The 7'-position is substituted with an ethyl carboxylate group, which enhances its utility as a synthetic intermediate or prodrug candidate in medicinal chemistry . Its hydrochloride salt is commercially available, though detailed physicochemical data (e.g., boiling point) remain unspecified in the literature .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylate

InChI

InChI=1S/C14H17NO2/c1-2-17-13(16)10-3-4-12-11(7-10)8-15-9-14(12)5-6-14/h3-4,7,15H,2,5-6,8-9H2,1H3

InChI Key

PDBGNGGAWOETJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3(CC3)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate typically involves the cycloaddition reactions of azomethine ylides generated in situ. One common method includes the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline with ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . The reaction conditions often require refluxing in ethanol and the use of hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoquinoline ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 7'-Position

The 7'-position of the spiro[cyclopropane-1,4'-isoquinoline] scaffold is a critical site for structural diversification. Key derivatives include:

Compound Name Substituent (7'-Position) Molecular Formula Molecular Weight Key Applications/Properties References
Ethyl carboxylate derivative -COOEt C14H18ClNO2 267.75 Prodrug candidate, kinase inhibition
Carboxylic acid derivative -COOH C12H13NO2 203.24 Active metabolite, improved solubility
7'-Chloro derivative -Cl C11H11ClN 196.67 Wee1 kinase inhibitor intermediate
7'-Bromo derivative -Br C11H11BrN 241.12 Agrochemical and pharmaceutical intermediate
7'-Fluoro derivative -F C11H11FN 176.21 Enhanced metabolic stability
Boronate ester derivative -B(pin) (pin = dioxaborolane) C22H32BNO4 393.31 Suzuki-Miyaura cross-coupling precursor

Key Observations :

  • Electron-Withdrawing Groups (Cl, Br, F) : Enhance electrophilicity and binding to biological targets (e.g., kinases) .
  • Carboxylate vs. Carboxylic Acid : The ethyl ester improves membrane permeability, while the acid form offers superior aqueous solubility for direct biological activity .
  • Boronate Esters : Enable modular functionalization via cross-coupling reactions, expanding synthetic utility .

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